molecular formula C20H14O10S2 B160716 Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate) CAS No. 10059-42-4

Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate)

Cat. No. B160716
CAS RN: 10059-42-4
M. Wt: 478.5 g/mol
InChI Key: MVIHXDVCXNPIAL-UHFFFAOYSA-N
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Description

Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate), also known as DIOS, is a chemical compound that has been widely studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate) is not fully understood, but it is believed to interact with specific proteins and enzymes in the body. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and tyrosine kinases, which are involved in cell signaling pathways. Additionally, Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate) has been shown to modulate the function of specific proteins, such as the estrogen receptor and the androgen receptor.

Biochemical And Physiological Effects

Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate) has been shown to modulate the function of specific proteins, such as the estrogen receptor and the androgen receptor. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One advantage of using Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate) in lab experiments is its specificity for certain proteins and enzymes. This allows researchers to study the function of specific proteins and enzymes in a controlled environment. Additionally, Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate) has been shown to have low toxicity and is stable under a variety of conditions. However, one limitation of using Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate) in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for the study of Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate). One area of research is the development of new synthetic methods for Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate) that are more efficient and cost-effective. Additionally, researchers are exploring the potential therapeutic applications of Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate) for the treatment of various diseases, such as cancer and inflammation. Finally, researchers are investigating the mechanism of action of Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate) in more detail to gain a better understanding of its effects on specific proteins and enzymes.
Conclusion
In conclusion, Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate) is a chemical compound that has been widely studied for its potential applications in scientific research. Its specificity for certain proteins and enzymes makes it a valuable tool for the study of cell signaling pathways and protein-protein interactions. Additionally, its potential therapeutic applications make it an exciting area of research for the treatment of various diseases. While there are limitations to using Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate) in lab experiments, its advantages make it a valuable tool for scientific research.

Synthesis Methods

Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate) can be synthesized through a multi-step process that involves the reaction of 4,4'-dihydroxydiphenyl sulfone with potassium hydroxide and sulfuric acid. The resulting product is then purified through recrystallization and ion-exchange chromatography. The synthesis of Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate) is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate) has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and cell signaling pathways. It has been shown to inhibit the activity of certain enzymes and to modulate the function of specific proteins. Additionally, Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate) has been used as a tool for drug discovery and as a potential therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

[4-[3-oxo-1-(4-sulfooxyphenyl)-2-benzofuran-1-yl]phenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O10S2/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27/h1-12H,(H,22,23,24)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIHXDVCXNPIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OS(=O)(=O)O)C4=CC=C(C=C4)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860537
Record name Phenolphthalein disulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate)

CAS RN

10059-42-4, 52322-16-4
Record name Phenolphthalein disulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.573
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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